molecular formula C15H14N2O3 B4179754 N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide

N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B4179754
M. Wt: 270.28 g/mol
InChI Key: YUQSTFOIPDPNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as BRL-15572, is a synthetic compound that belongs to the class of benzodioxole derivatives. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide. BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.

Mechanism of Action

BRL-15572 is a potent and selective inhibitor of the N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide enzyme, which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting this compound, BRL-15572 increases the levels of anandamide, which can activate cannabinoid receptors in the brain and peripheral tissues. This can produce a variety of physiological and behavioral effects, including analgesia, anti-inflammatory effects, anxiolysis, and antidepressant effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to produce a variety of biochemical and physiological effects, including inhibition of this compound activity, increased levels of endocannabinoids, activation of cannabinoid receptors, and modulation of neurotransmitter systems. These effects can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, as well as effects on addiction, obesity, and metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using BRL-15572 in lab experiments include its potent and selective inhibition of N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide, its ability to increase the levels of endocannabinoids, and its potential therapeutic applications in various diseases. However, the limitations of using BRL-15572 include its potential off-target effects, its limited solubility in water, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of BRL-15572, including:
1. Investigation of its potential therapeutic applications in other diseases, such as epilepsy, neurodegenerative disorders, and cancer.
2. Development of more potent and selective N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibitors with improved pharmacokinetic properties.
3. Investigation of the potential synergy between BRL-15572 and other drugs or therapies.
4. Investigation of the potential side effects and toxicity of BRL-15572 at different doses and in different animal models.
5. Investigation of the potential mechanisms underlying the effects of BRL-15572 on addiction, obesity, and metabolic disorders.
Conclusion:
In conclusion, BRL-15572 is a synthetic compound that belongs to the class of benzodioxole derivatives. It is a potent and selective inhibitor of the this compound enzyme, which is responsible for the degradation of the endocannabinoid anandamide. BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders. While there are advantages and limitations to using BRL-15572 in lab experiments, there are several future directions for its research and development.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids, such as anandamide, in the brain and peripheral tissues, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. BRL-15572 has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders.

properties

IUPAC Name

N-(1-pyridin-4-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(11-4-6-16-7-5-11)17-15(18)12-2-3-13-14(8-12)20-9-19-13/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQSTFOIPDPNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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